Methyl 7-[chloro(difluoro)methyl]-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Methyl 7-[chloro(difluoro)methyl]-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse applications in various fields, including materials science, biological interactions, and medicinal chemistry .
Preparation Methods
The synthesis of Methyl 7-[chloro(difluoro)methyl]-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursorsReaction conditions may vary, but common methods include the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The chloro(difluoro)methyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Methyl 7-[chloro(difluoro)methyl]-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes due to its fluorescent properties.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chloro(difluoro)methyl and methoxyphenyl groups play crucial roles in its binding affinity and activity. The compound’s effects are mediated through its interaction with cellular components, leading to changes in biological processes .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents. Compared to these compounds, Methyl 7-[chloro(difluoro)methyl]-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits unique properties due to the presence of the chloro(difluoro)methyl and methoxyphenyl groups, which enhance its stability and reactivity. Some similar compounds include:
- 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 7-[Chloro(difluoro)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile .
Properties
Molecular Formula |
C16H12ClF2N3O3 |
---|---|
Molecular Weight |
367.73 g/mol |
IUPAC Name |
methyl 7-[chloro(difluoro)methyl]-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C16H12ClF2N3O3/c1-24-10-5-3-4-9(6-10)12-7-13(16(17,18)19)22-14(21-12)11(8-20-22)15(23)25-2/h3-8H,1-2H3 |
InChI Key |
YOKGAGBXVYMFHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)Cl)C(=O)OC |
Origin of Product |
United States |
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